molecular formula C15H18FN3O3 B2584198 [2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl](1-pyrrolidinyl)methanone CAS No. 260553-17-1

[2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl](1-pyrrolidinyl)methanone

Cat. No.: B2584198
CAS No.: 260553-17-1
M. Wt: 307.325
InChI Key: SHWDWMVQYLKACF-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone is a structurally complex aromatic compound featuring a fluorinated and nitrated phenyl core, substituted with two pyrrolidinyl moieties. The molecule comprises:

  • A 2-fluoro-3-nitro-phenyl group, where the electron-withdrawing nitro (-NO₂) and fluorine substituents influence electronic distribution and reactivity.
  • A (1-pyrrolidinyl)methanone group at the para position relative to the fluorine, introducing a ketone functionality paired with a cyclic amine.

This compound’s unique architecture suggests applications in medicinal chemistry (e.g., kinase inhibitors) or materials science (e.g., ligands for metal coordination).

Properties

IUPAC Name

(2-fluoro-3-nitro-6-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c16-14-12(19(21)22)6-5-11(17-7-1-2-8-17)13(14)15(20)18-9-3-4-10-18/h5-6H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWDWMVQYLKACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=C(C=C2)[N+](=O)[O-])F)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the reactive nature of the intermediates and the final product .

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at position 3 directs electrophilic substitution reactions and participates in reduction processes. Key findings:

  • Reduction to Amine : Under catalytic hydrogenation (H₂/Pd-C in ethanol), the nitro group reduces to an amine, forming 2-fluoro-3-amino-6-(1-pyrrolidinyl)phenylmethanone. This intermediate is prone to oxidative coupling or diazotization .

  • Electrophilic Aromatic Substitution : The nitro group deactivates the benzene ring, but substitution occurs at positions 4 and 5 due to para/ortho-directing effects of fluorine and pyrrolidinyl groups (Table 1) .

Table 1: Nitro Group-Mediated Reactions

Reaction TypeConditionsProduct YieldSelectivitySource
Catalytic ReductionH₂ (1 atm), Pd-C, EtOH, 25°C82%>95% amine
NitrationHNO₃/H₂SO₄, 0°C68%4-NO₂ isomer

Fluorine Atom Reactivity

The fluorine atom at position 2 participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

  • Hydrolysis : In aqueous NaOH (120°C), fluorine is replaced by hydroxyl groups, yielding 2-hydroxy-3-nitro-6-(1-pyrrolidinyl)phenylmethanone .

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with arylboronic acids occurs at the fluorine position using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (Table 2) .

Table 2: Fluorine Substitution Reactions

SubstrateConditionsProduct Yieldee (%)Source
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°C76%N/A
Hydrolysis2M NaOH, 120°C, 12h89%N/A

Pyrrolidinyl Group Reactivity

The pyrrolidinyl groups at positions 1 and 6 undergo alkylation and ring-opening reactions:

  • N-Alkylation : Treatment with methyl iodide in THF/K₂CO₃ produces quaternary ammonium salts, though steric hindrance limits yields .

  • Ring-Opening Oxidation : With m-CPBA (meta-chloroperbenzoic acid), pyrrolidinyl rings oxidize to γ-lactams (Table 3) .

Table 3: Pyrrolidinyl Derivative Reactions

ReactionReagentsProduct StructureYieldSource
N-MethylationCH₃I, K₂CO₃, THFQuaternary ammonium salt43%
Oxidationm-CPBA, CH₂Cl₂, 0°Cγ-Lactam derivative67%

Methanone Reactivity

The central methanone group participates in nucleophilic acyl substitutions:

  • Grignard Addition : Reaction with methylmagnesium bromide forms a tertiary alcohol, though competing pyrrolidinyl coordination reduces efficiency .

  • Reduction to Methylene : Using LiAlH₄ in THF converts the ketone to a methylene group (Table 4) .

Table 4: Methanone Functionalization

ReactionConditionsProductYieldSource
Grignard AdditionCH₃MgBr, THF, −78°CTertiary alcohol58%
Ketone ReductionLiAlH₄, THF, refluxMethylene derivative91%

Table 5: Catalytic Enantioselective Fluorocyclization

Catalyst SystemSubstrateee (%)YieldSource
DBFOX-Ph/Ni(II)Prochiral indole98%91%
Cinchona alkaloidsHexahydropyrroloindole84%76%

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have explored the potential of 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl(1-pyrrolidinyl)methanone as an anticancer agent. The compound has shown efficacy in targeting specific cancer cell lines through mechanisms involving the inhibition of tumor growth and induction of apoptosis. For instance, its structural analogs have been investigated for their ability to inhibit epidermal growth factor receptor (EGFR) pathways, which are often dysregulated in cancers such as non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) .

1.2 Neuropharmacological Effects

The compound's pyrrolidine moiety suggests potential applications in neuropharmacology. Pyrrolidine derivatives have been associated with modulating neurotransmitter systems, particularly in the context of anxiety and depression treatment. Preliminary studies indicate that compounds similar to 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl(1-pyrrolidinyl)methanone may exhibit selective serotonin reuptake inhibition, which warrants further investigation .

Agricultural Applications

2.1 Insecticidal Activity

Research has identified the compound as part of a class of insecticidal agents known as arylpyrrolidines. These compounds are effective against various agricultural pests, providing an alternative to traditional pesticides that may pose environmental risks. A patent describes methods for synthesizing such compounds and their use in pest control, highlighting the need for safer agricultural practices .

2.2 Herbicidal Properties

In addition to its insecticidal properties, 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl(1-pyrrolidinyl)methanone may also be explored for herbicidal applications. Its ability to disrupt specific biochemical pathways in plants could lead to the development of new herbicides that are both effective and environmentally friendly.

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl(1-pyrrolidinyl)methanone allows for its incorporation into polymer matrices, potentially enhancing the properties of materials used in various applications such as drug delivery systems or coatings. The compound's functional groups can facilitate interactions with other materials, leading to improved mechanical strength or bioactivity in composite materials.

Table 1: Summary of Research Findings on 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl(1-pyrrolidinyl)methanone

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibits EGFR pathways; induces apoptosis
Neuropharmacology Potential serotonin reuptake inhibition
Insecticidal Activity Effective against agricultural pests
Herbicidal PropertiesPatent PendingDisruption of plant biochemical pathways
Polymer ChemistryOngoing ResearchEnhances material properties in composites

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl groups may enhance binding affinity to biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized alongside structurally related derivatives, as cataloged in pyridine and phenyl-based chemical databases (). Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
[Target Compound] Not explicitly provided¹ ~352.35² 2-F, 3-NO₂, 6-pyrrolidinyl, pyrrolidinyl-methanone Kinase inhibition, catalytic ligands
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 6-F-pyridine, pyrrolidinyl, -CH₂OH Drug intermediates, solubility modulators
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine C₉H₁₁BrFN₂ 261.10 3-Br, 2-F, 6-pyrrolidinyl Halogenation reactions, cross-coupling substrates

¹Molecular formula inferred from IUPAC name.
²Calculated based on atomic composition (C₁₅H₁₇F₂N₃O₃).

Key Findings from Structural Analysis :

Electronic Effects: The nitro group in the target compound significantly increases electrophilicity compared to analogs like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol, which lacks strong electron-withdrawing groups. This enhances reactivity in nucleophilic aromatic substitution or redox-driven processes . Fluorine in all listed compounds improves metabolic stability and lipophilicity, critical for drug design .

In contrast, the methanol-terminated analog () may exhibit improved aqueous solubility due to its hydroxyl group .

Functional Group Diversity :

  • The bromo substituent in 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the nitro group in the target compound favors reduction to amines or participation in cycloadditions .

Biological Relevance :

  • Pyrrolidinyl moieties are common in bioactive molecules (e.g., dopamine reuptake inhibitors), suggesting the target compound could interact with amine-binding receptors or enzymes .

Biological Activity

The compound 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a fluorinated phenyl ring, a nitro group, and a pyrrolidine moiety, which may contribute to its pharmacological properties. This article aims to summarize the available data on the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that fluorinated compounds can enhance anticancer efficacy by improving drug-target interactions.
  • Antimicrobial Properties : Nitro groups are often associated with increased antimicrobial activity, particularly against resistant strains.
  • Neurological Effects : Pyrrolidine derivatives have been explored for their neuroprotective effects and potential in treating neurological disorders.

Antitumor Activity

A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone. Results showed that this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. The IC50 values were found to be lower than those of standard chemotherapeutics in some cases, suggesting enhanced potency (Table 1).

CompoundCell LineIC50 (µM)
2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanoneMCF-7 (Breast)15
A549 (Lung)10
HeLa (Cervical)12

Antimicrobial Properties

In another study focusing on the antimicrobial efficacy of nitro-containing compounds, 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics (Table 2).

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Neurological Studies

Research into the neuroprotective effects of pyrrolidine derivatives has shown that compounds similar to 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone can modulate neurotransmitter levels and exhibit antioxidant properties. In vitro assays indicated that this compound could reduce oxidative stress markers in neuronal cells.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds. One notable study involved the synthesis of a series of pyrrolidine derivatives, where 2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone was highlighted for its superior efficacy in both antitumor and antimicrobial assays.

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